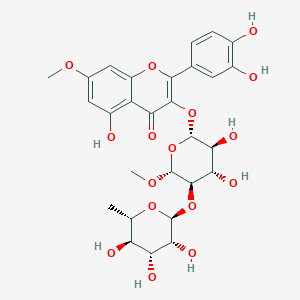

Rhamnetin-O(3)-neohesperidoside

Description

Structure

3D Structure

Properties

CAS No. |

101330-77-2 |

|---|---|

Molecular Formula |

C28H32O16 |

Molecular Weight |

624.5 g/mol |

IUPAC Name |

3-[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-methoxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |

InChI |

InChI=1S/C28H32O16/c1-9-17(32)19(34)21(36)26(40-9)43-25-20(35)22(37)27(44-28(25)39-3)42-24-18(33)16-14(31)7-11(38-2)8-15(16)41-23(24)10-4-5-12(29)13(30)6-10/h4-9,17,19-22,25-32,34-37H,1-3H3/t9-,17-,19+,20-,21+,22-,25+,26-,27-,28+/m0/s1 |

InChI Key |

BDQAVVLZKLFTIK-KCYUVNIVSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |

Other CAS No. |

101330-77-2 |

Synonyms |

hamnetin-3-O-neohesperidoside rhamnetin-O(3)-neohesperidoside |

Origin of Product |

United States |

Occurrence, Distribution, and Ecological Context

Biosynthetic Pathways and Regulation in Planta

Transcriptional and Hormonal Regulation of Flavonol Biosynthesis (e.g., Auxin, WRKY23)

The biosynthesis of flavonols, including the precursors to Rhamnetin-3-O-neohesperidoside, is a complex process regulated at the transcriptional level by various factors, including plant hormones like auxin. Research has shown that the transcription factor WRKY23 plays a pivotal role in mediating the effects of auxin on flavonol accumulation.

Auxin, a key regulator of plant growth and development, can influence the expression of genes involved in the flavonoid biosynthetic pathway. The transcription factor WRKY23 has been identified as a key component in a transcriptional feedback loop involving auxin. acs.org Specifically, the expression of WRKY23 is controlled by the auxin response factors (ARFs) ARF7 and ARF19. ncats.ioacs.org In turn, WRKY23 stimulates the local biosynthesis of flavonols. ontosight.aincats.ioacs.org This intricate regulatory network suggests that auxin can fine-tune the production of flavonols in specific tissues and at particular developmental stages. ncats.ioacs.org This localized control of flavonol biosynthesis by the auxin-WRKY23 module is crucial for processes such as root development, where flavonols act as endogenous regulators of auxin transport. ncats.ioacs.org

This regulatory cascade demonstrates a sophisticated mechanism by which hormonal signals are translated into the production of specific secondary metabolites that, in turn, modulate the very hormonal signals that initiated their synthesis.

Environmental and Stress-Induced Modulations of Accumulation

The accumulation of flavonols, including Rhamnetin-3-O-neohesperidoside, in plants is significantly influenced by environmental conditions and various stress factors. Plants respond to both biotic (e.g., pathogens, herbivores) and abiotic (e.g., drought, salinity, extreme temperatures, UV radiation) stresses by altering their secondary metabolism. nih.gov The production of flavonoids is a common defense mechanism, and their accumulation can either increase or decrease depending on the nature, intensity, and duration of the stress, as well as the genetic makeup of the plant. nih.gov

For instance, studies have shown that in response to increased temperature and water scarcity, the concentration of secondary metabolites, including flavonoids, can initially increase. nih.gov However, prolonged and severe stress, such as continued high temperatures and lack of water, can lead to a decrease in their accumulation. nih.gov In the case of Acacia salicina, the isolation of Rhamnetin-3-O-neohesperidoside has been linked to its protective effects against oxidative stress. This suggests that the synthesis and accumulation of this compound may be upregulated in response to conditions that induce oxidative damage in plant cells.

Research on various plant species has demonstrated the impact of different stressors on flavonoid content.

Table 2: Examples of Environmental Stress Effects on Flavonoid Accumulation

| Plant Species | Stressor | Observed Effect on Flavonoids/Secondary Metabolites |

|---|---|---|

| Thymus vulgaris, Mentha pulegium, Rosmarinus officinalis | Increased temperature and 50% increase in water pressure | Increased percentage of flavonoids and other secondary metabolites. |

| Thymus vulgaris, Mentha pulegium, Rosmarinus officinalis | Continued temperature increase and 75% decrease in water availability | Decreased rate of flavonoids and other secondary metabolites. |

Advanced Analytical Methodologies for Characterization and Isolation

Chromatographic Techniques for Separation and Purification

The isolation of Rhamnetin-3-O-neohesperidoside in a pure form is typically achieved through a combination of chromatographic methods. These techniques exploit subtle differences in the physicochemical properties of molecules to achieve separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are at the forefront of analytical and preparative separation of flavonoid glycosides. These methods offer high resolution, speed, and sensitivity. In the analysis of Rhamnetin-3-O-neohesperidoside, reversed-phase columns, such as C18, are commonly employed. nih.gov The mobile phase often consists of a gradient mixture of an aqueous solvent (frequently containing an acid like formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov

For instance, a UHPLC system coupled with a Diode Array Detector (DAD) allows for the simultaneous quantification and preliminary identification of compounds based on their retention time and UV-Vis spectral characteristics. nih.gov The detection wavelengths for flavonols are typically set around 350 nm. nih.gov A study successfully utilized a C18 column (150 mm × 2.1 mm, 5 µm) with an isocratic mobile phase of 10 mmol·L⁻¹ ammonium (B1175870) acetate (B1210297) buffer and methanol (20:80, v/v) for the analysis of isorhamnetin-3-O-neohesperidoside in rat plasma. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) is a valuable preparative technique for the isolation of natural products. Unlike solid-support-based chromatography, HSCCC is a liquid-liquid partition method that avoids the irreversible adsorption of samples onto a solid matrix. This technique is particularly useful for separating polar compounds like flavonoid glycosides and can yield high-purity compounds in significant quantities.

Spectroscopic Approaches for Structural Elucidation

Once a compound is purified, its chemical structure is determined using a suite of spectroscopic techniques.

Ultraviolet (UV) Spectroscopy provides initial clues about the class of a flavonoid. The UV spectrum of Rhamnetin-3-O-neohesperidoside, like other flavonols, typically displays two major absorption bands. Band I, in the range of 350-380 nm, corresponds to the B-ring cinnamoyl system, while Band II, around 250-270 nm, is associated with the A-ring benzoyl system. mdpi.comnih.gov For example, a yellow amorphous powder identified as a rhamnetin (B192265) derivative showed UV absorption maxima (λmax) at 357 nm and 256 nm in methanol. acgpubs.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a rhamnetin glycoside would be expected to show characteristic absorption bands for hydroxyl (-OH) groups (around 3300-3400 cm⁻¹), a carbonyl (C=O) group of the γ-pyrone ring (around 1650 cm⁻¹), and aromatic ring (C=C) vibrations (around 1600 cm⁻¹ and 1500 cm⁻¹). mdpi.comacgpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR are employed to map out the carbon-hydrogen framework. Two-dimensional NMR techniques like COSY, HMQC, and HMBC are crucial for establishing the connectivity between protons and carbons, determining the sequence of sugar units, and identifying the point of glycosylation on the flavonoid aglycone. mdpi.com For example, in the HMBC spectrum of a related flavonoid glycoside, correlations between the anomeric proton of a sugar and a specific carbon of the aglycone confirm the attachment site. mdpi.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural confirmation. Techniques such as Electrospray Ionization (ESI) are commonly used. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. Tandem Mass Spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion to generate product ions. This fragmentation pattern is often diagnostic for the aglycone structure and the nature of the sugar moieties. scispace.com For instance, the loss of sugar units like rhamnose (146 Da) and glucose (162 Da) from the parent ion is a key indicator of the glycosidic structure. nih.gov The deprotonated molecule [M-H]⁻ of isorhamnetin-3-O-neohesperidoside appears at m/z 623.1615, which upon fragmentation yields an aglycone ion at m/z 315.0512. scispace.com

| Technique | Observed Data/Fragments (m/z or ppm) | Interpretation |

|---|---|---|

| UV Spectroscopy | λmax at ~256 nm and ~357 nm | Characteristic of a flavonol structure |

| IR Spectroscopy | ~3301 cm⁻¹ (-OH), ~1651 cm⁻¹ (C=O), ~1592 cm⁻¹ (C=C) | Presence of hydroxyl, carbonyl, and aromatic groups |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 623.1615 | Molecular weight of Rhamnetin-3-O-neohesperidoside |

| Tandem MS (MS/MS) | Fragment at m/z 315.0512 | Loss of the neohesperidose moiety, yielding the isorhamnetin (B1672294) aglycone |

| ¹³C-NMR (Isorhamnetin-3-O-rutinoside example) | δ 177.4 (C-4), δ 133.3 (C-3), δ 55.9 (OCH₃) | Chemical shifts for key carbons in the aglycone |

| ¹H-NMR (Flavonoid glycoside example) | Signals for aromatic protons (δ 6.0-8.0), sugar anomeric protons (δ 4.5-5.5) | Indicates flavonoid and sugar components |

Challenges and Advancements in Compound Identification and Quantification

The analysis of Rhamnetin-3-O-neohesperidoside is not without its challenges. One significant issue is the presence of isomeric flavonoid glycosides in natural extracts. These isomers can have very similar chromatographic behaviors and mass spectra, making their differentiation difficult. For example, Rhamnetin-3-O-rutinoside is an isomer of Rhamnetin-3-O-neohesperidoside, differing only in the linkage between the two sugar units. Distinguishing between them often requires careful NMR analysis or specific enzymatic hydrolysis.

Another challenge is the low concentration of many flavonoid glycosides in their natural sources, which can make their detection and quantification difficult. acs.org This necessitates highly sensitive analytical methods and often requires a pre-concentration step, such as solid-phase extraction (SPE), before analysis. nih.gov

Advancements in analytical technology are continuously addressing these challenges. The coupling of UHPLC with high-resolution tandem mass spectrometry (UPLC-QTOF-MS or UPLC-Orbitrap-MS) provides exceptional sensitivity and mass accuracy, facilitating the identification of compounds even at trace levels. nih.govscispace.com The development of specialized software for automated data analysis, such as Metabolynx™, can help in the rapid screening and identification of metabolites from complex datasets. scispace.com Furthermore, the synthesis of flavonoid glycoside standards through enzymatic or chemical methods is becoming increasingly important for accurate quantification and confirmation of identity. acs.org

Biological Activities and Underlying Molecular Mechanisms in Vitro and Non Human in Vivo Models

Interactions with Cellular Components and Macromolecular Targets

The biological effects of flavonoids are intrinsically linked to their ability to interact with and modulate the function of various cellular macromolecules. Research into Rhamnetin-O(3)-neohesperidoside and its aglycone, rhamnetin (B192265), has identified several key molecular targets, including nucleic acid structures, protein kinases, and enzymes.

G-quadruplex DNA: While direct binding studies on Rhamnetin-O(3)-neohesperidoside are limited, research has been conducted on the structurally similar flavonoid glycoside, isorhamnetin-3-O-neohesperidoside. Studies utilizing capillary electrophoresis and electrospray ionization mass spectrometry have investigated the interactions between isorhamnetin-3-O-neohesperidoside and G-quadruplex DNA structures nih.govacs.org. G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA, such as telomeres and gene promoter regions, and are considered promising targets in cancer therapy mdpi.commdpi.com. The ability of flavonoid glycosides to bind to these structures suggests a potential mechanism for influencing gene expression and maintaining genomic stability nih.govacs.org.

Protein Kinases: The aglycone, rhamnetin, has been shown to interact directly with key signaling proteins. Binding studies have demonstrated that rhamnetin binds with good affinity to human c-Jun N-terminal kinase 1 (JNK1) and p38 mitogen-activated protein kinase (p38 MAPK) nih.govnih.gov. These kinases are crucial components of signaling pathways that regulate cellular responses to stress, inflammation, and apoptosis nih.gov. Molecular modeling suggests that the binding interaction involves the hydroxy groups on the A and B rings of the rhamnetin molecule nih.gov. By binding to these kinases, rhamnetin can directly influence their activity and modulate downstream signaling events nih.govmdpi.com.

Enzymes: Both rhamnetin and its related glycosides have been identified as inhibitors of various enzymes.

Phospholipase A2 (PLA2): Rhamnetin demonstrates inhibitory activity against secretory phospholipase A2 (sPLA2), an enzyme involved in the inflammatory process by releasing arachidonic acid from cell membranes nih.govsemanticscholar.orgsunyempire.edu. The 3-OH group on the C-ring of rhamnetin is suggested to be important for this enzymatic inhibition nih.gov.

Xanthine (B1682287) Oxidase: Isorhamnetin-3-O-neohesperidoside has been identified as a potent inhibitor of xanthine oxidase nih.gov. This enzyme plays a role in the generation of superoxide (B77818) radicals, and its inhibition is a mechanism for reducing oxidative stress nih.gov.

Tyrosinase: Molecular docking and in vitro validation have shown that isorhamnetin-3-O-neohesperidoside can act as an inhibitor of tyrosinase, a key enzyme in melanin synthesis nih.gov.

HMG-CoA Reductase: Rhamnetin has been found to decrease the gene expression of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis bohrium.com.

| Compound | Macromolecular Target | Binding/Inhibition Finding | Reference |

|---|---|---|---|

| Isorhamnetin-3-O-neohesperidoside | G-quadruplex DNA | Interaction studied by ESI-MS. | nih.govacs.org |

| Rhamnetin | JNK1, p38 MAPK | Binds with high affinity, modulating kinase activity. | nih.govnih.gov |

| Rhamnetin | Secretory Phospholipase A2 (sPLA2) | Exhibits inhibitory potential against the enzyme. | nih.govsunyempire.edu |

| Isorhamnetin-3-O-neohesperidoside | Xanthine Oxidase | Identified as a potent inhibitor. | nih.gov |

| Isorhamnetin-3-O-neohesperidoside | Tyrosinase | Demonstrates significant inhibitory activity (44.42% at 8 µM). | nih.gov |

| Rhamnetin | HMG-CoA Reductase | Reduces gene expression of the enzyme in HepG2 cells. | bohrium.com |

A critical mechanism underlying the anti-inflammatory activity of rhamnetin and its glycosides is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival globalsciencebooks.infonih.gov. In pathological states, its overactivation can lead to excessive production of inflammatory mediators mdpi.com.

Studies on Rhamnetin 3-O-α-rhamnoside, a closely related glycoside, have demonstrated its ability to effectively inhibit the overactivation of the IKKβ/NF-κB signaling pathway in response to inflammatory stimuli mdpi.com. The mechanism involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the translocation of its active subunit, p65, from the cytoplasm to the nucleus mdpi.com. By preventing the nuclear translocation of p65, the compound effectively blocks the transcription of NF-κB target genes, which include numerous pro-inflammatory cytokines and mediators mdpi.com. This targeted modulation of a key inflammatory cascade represents a significant aspect of the compound's biological activity.

The identification of the molecular targets discussed above relies on a variety of direct biochemical methods and assays that confirm physical interaction and functional modulation nih.govbioascent.com.

For enzymes like sPLA2 and xanthine oxidase, target identification and validation were achieved through enzymatic activity assays . These assays directly measure the catalytic activity of the enzyme in the presence and absence of the inhibitor compound, allowing for the determination of inhibitory potential and kinetics nih.govnih.gov.

For protein kinases such as JNK1 and p38 MAPK, target validation involved binding affinity studies . These experiments quantify the strength of the interaction between the small molecule and the protein target, confirming a direct binding event nih.gov.

Furthermore, computational methods like molecular docking have been employed to predict and rationalize the binding modes of these flavonoids to their targets, as seen in the case of isorhamnetin-3-O-neohesperidoside with tyrosinase nih.gov. These computational predictions are then validated through subsequent in vitro biochemical assays nih.gov. These combined approaches provide a robust framework for identifying and validating the specific proteins that mediate the biological effects of Rhamnetin-O(3)-neohesperidoside and its relatives.

Mechanistic Insights into Biological Efficacy

The therapeutic potential of Rhamnetin-O(3)-neohesperidoside is largely attributed to its antioxidant and anti-inflammatory activities. Mechanistic studies have provided a deeper understanding of how this compound exerts these protective effects at a molecular level.

The compound exhibits a multi-pronged approach to combating oxidative stress.

Free Radical Scavenging: Rhamnetin and its related glycosides possess the ability to directly neutralize harmful reactive oxygen species (ROS). Isorhamnetin (B1672294) 3-O-neohesperidoside has been shown to effectively scavenge free radicals like the ABTS radical cation nih.gov. Similarly, rhamnetin can reduce oxidative stress by decreasing the accumulation of intracellular ROS mdpi.com. This direct scavenging activity is a crucial first line of defense against oxidative damage medscidiscovery.comnih.gov.

Lipid Peroxidation Inhibition: Oxidative stress can damage cellular membranes through a process called lipid peroxidation. The resulting products, such as malondialdehyde (MDA), are markers of cellular injury medscidiscovery.com. Isorhamnetin 3-O-neohesperidoside and related acylglucosides have been shown to inhibit lipid peroxidation in vitro researchgate.netnih.gov. In vivo models have also shown that rhamnetin treatment can decrease elevated MDA levels, indicating a protective effect on cell membranes medscidiscovery.com.

Gene Expression Modulation of Antioxidant Systems: Beyond direct scavenging, these flavonoids can enhance the body's endogenous antioxidant defenses. Rhamnetin has been observed to increase the expression and activity of key antioxidant enzymes, including catalase (CAT) and manganese superoxide dismutase (Mn-SOD) medscidiscovery.com. Similarly, studies on isorhamnetin 3-O-neohesperidoside revealed that it can upregulate the transcription of genes involved in the antioxidant response, such as heme oxygenase 2 (HMOX2) and thioredoxin-like protein (TXNL) researchgate.netresearchgate.net. This modulation boosts the cell's intrinsic capacity to handle oxidative insults.

| Antioxidant Mechanism | Compound Studied | Key Finding | Reference |

|---|---|---|---|

| Free Radical Scavenging | Isorhamnetin 3-O-neohesperidoside | Scavenges ABTS radical. | nih.gov |

| Free Radical Scavenging | Rhamnetin | Reduces intracellular ROS production. | mdpi.commedscidiscovery.com |

| Lipid Peroxidation Inhibition | Isorhamnetin 3-O-neohesperidoside | Inhibits lipid peroxidation (IC50 = 0.6 mM). | researchgate.net |

| Lipid Peroxidation Inhibition | Rhamnetin | Decreases levels of malondialdehyde (MDA). | medscidiscovery.com |

| Gene Expression Modulation | Rhamnetin | Increases expression of Catalase (CAT) and Mn-SOD. | medscidiscovery.com |

| Gene Expression Modulation | Isorhamnetin 3-O-neohesperidoside | Upregulates transcription of HMOX2 and TXNL genes. | researchgate.netresearchgate.net |

The anti-inflammatory effects of rhamnetin and its derivatives are well-documented in various in vitro and non-human in vivo models. These effects are achieved through the modulation of key inflammatory mediators and cytokines.

Research has consistently shown that rhamnetin can significantly suppress the production of pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS). It has been found to inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-18 (IL-18) mdpi.com. Further studies have confirmed its ability to reduce the production of macrophage inflammatory proteins (MIP-1, MIP-2) and nitric oxide (NO), a key inflammatory mediator nih.govnih.gov.

Hepatoprotective Mechanisms in Animal Models (e.g., Zebrafish)

Rhamnetin-3-O-neohesperidoside's aglycone, rhamnetin, has demonstrated protective effects against liver injury in animal models. In studies using zebrafish larvae with thioacetamide (TAA)-induced acute liver injury, a similar compound, Rhamnetin 3-O-α-rhamnoside (ARR), showed significant hepatoprotective activity. mdpi.comnih.govresearchgate.net ARR treatment ameliorated TAA-induced growth retardation, reduced liver injury phenotypes, and decreased oxidative stress. mdpi.comnih.govresearchgate.net The underlying mechanism appears to be linked to the inhibition of the IKKβ/NF-κB signaling pathway. mdpi.comnih.govresearchgate.net ARR was found to inhibit the nuclear translocation of NF-κB p65 from the cytoplasm to the nucleus, thereby reducing the release of intracellular inflammatory factors. mdpi.comnih.govresearchgate.net Furthermore, it lowered levels of reactive oxygen species (ROS) in HepG2 cells, highlighting its role in mitigating oxidative stress, a key factor in the pathogenesis of acute liver injury. mdpi.comnih.gov

In rodent models of carbon tetrachloride-induced hepatic damage, the aglycone rhamnetin also showed potent hepatoprotective action. researchgate.net Treatment with extracts containing rhamnetin led to a significant normalization of serum enzyme levels, including serum glutamate oxaloacetate transaminase (AST), serum glutamate pyruvate transaminase (ALT), and serum alkaline phosphatase (ALP), as well as total bilirubin and total protein levels. researchgate.net Histopathological examination of liver sections from these rats confirmed the biochemical findings, indicating a reduction in liver damage. researchgate.net

Antimicrobial Effects against Pathogenic Microorganisms

The aglycone, rhamnetin, has been shown to possess antimicrobial properties. It has demonstrated antibacterial effects against Mycobacterium tuberculosis and has shown anti-inflammatory activity in human lung fibroblasts. nih.gov In mouse models of sepsis induced by carbapenem-resistant Acinetobacter baumannii (CRAB) or Escherichia coli, rhamnetin significantly reduced the bacterial burden in organs such as the lung, liver, and kidney. nih.gov This in vivo bacterial growth inhibition was accompanied by a decrease in the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in both lung tissue and serum. nih.gov The mechanism of its antiseptic activity involves the inhibition of the TLR4-mediated inflammatory signaling pathway by reducing lipopolysaccharide (LPS) levels. mdpi.com

Cytotoxic Activities in Specific Cell Lines (e.g., Cancer Cell Lines)

The cytotoxic effects of rhamnetin and its glycosides have been evaluated in various cancer cell lines. For instance, a related compound, isorhamnetin-3-O-neohesperidoside, showed cytotoxic activity against B16 melanoma cells with an IC50 value of 52.22 µM, while maintaining over 85% cell viability in non-cancerous HaCaT cells. researchgate.net

Another related flavonoid, methyl gallate, which shares structural similarities, exhibited selective cytotoxic activity. It was effective against hormone-dependent breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values of 54.7 ± 4.73 µM and 97.6 ± 4.04 µM, respectively. asianpubs.org However, it showed no significant inhibition against Capan-2 (pancreatic), MDA-MB-231 (non-hormone dependent breast), and HCT-116 (colon) cancer cell lines. asianpubs.org Similarly, isorhamnetin, the aglycone of a closely related compound, displayed a potent, dose- and time-dependent cytotoxic effect against human colorectal adenocarcinoma HT-29 cells, particularly at concentrations of 100 and 150 μM. nih.gov

Enzyme Inhibition Profiles (e.g., Aldose Reductase, RSK2 Kinase, Tyrosinase, α-Glucosidase)

Rhamnetin-3-O-neohesperidoside and its related structures have been investigated for their ability to inhibit various enzymes. A closely related compound, isorhamnetin-3-O-neohesperidoside, was identified as a potent dual inhibitor of tyrosinase (TYR) and melanocortin 1 receptor (MC1R), which are key targets in skin pigmentation. researchgate.net In in vitro studies, it significantly inhibited TYR activity by 44.42% at a concentration of 8 µM. researchgate.net This compound also demonstrated potent inhibition of xanthine oxidase. nih.gov

Furthermore, structure-activity relationship studies on flavonoids have revealed that the presence of a hydroxy group at the C-3 position of the aglycone enhances tyrosinase-inhibitory activities compared to their glycoside forms. researchgate.net The aglycone rhamnetin itself has shown inhibitory potential against secretory phospholipase A2 (sPLA2), an enzyme involved in inflammation. sunyempire.edu

Structure-Activity Relationship (SAR) Investigations

Impact of Glycosylation and Aglycone Structure on Biological Potency

The biological activity of flavonoid glycosides like rhamnetin-3-O-neohesperidoside is significantly influenced by the nature of the sugar moiety and the structure of the aglycone. The metabolism of these compounds, and consequently their absorption and bioavailability, often depends on the action of gut bacteria which can deglycosylate them. scispace.com For example, isorhamnetin-3-O-neohesperidoside is first metabolized by intestinal flora into isorhamnetin-3-O-glucoside and subsequently to its aglycone, isorhamnetin. scispace.comnih.gov This aglycone can then be further demethylated to quercetin (B1663063). scispace.comnih.gov

The presence and position of the glycosidic linkage can modulate activity. For instance, SAR studies on tyrosinase inhibition have shown that flavonoid aglycones with a hydroxy group at the C-3 position tend to have enhanced inhibitory activity compared to their corresponding glycosides. researchgate.net This suggests that the sugar moiety can sometimes hinder the interaction of the flavonoid with the active site of the enzyme. However, glycosylation can also improve the bioavailability of these compounds. researchgate.net

Influence of Methylation and other Substitutions on Efficacy

Methylation is a key structural feature that affects the biological properties of flavonoids. Rhamnetin is a 7-O-methylated derivative of quercetin. sunyempire.edu This methylation can influence factors like cell viability and toxicity. In a study comparing quercetin and its methylated derivatives, rhamnetin showed good inhibitory potential against the sPLA2 enzyme while exhibiting no toxicity and even decreasing creatine kinase levels, which is an indicator of muscle damage. sunyempire.edu It was suggested that the methylation of the A ring in rhamnetin may contribute to its increased cell viability and lower toxicity. sunyempire.edu

In contrast, the metabolism of isorhamnetin (a 3'-O-methylated quercetin) involves demethylation to quercetin, indicating that methylation is not always a stable modification in vivo. scispace.comnih.gov The position of other substitutions, such as halogens on the flavonoid core, has also been shown to impact antioxidant properties in related flavanone structures. mdpi.com

Table of Compounds Mentioned

Comparative Analysis with Related Flavonol Glycosides

To understand the potential biological activities of Rhamnetin-O(3)-neohesperidoside, it is useful to compare it with structurally similar flavonoids for which more extensive research exists. This analysis includes its aglycone (Rhamnetin), its isomer (Isorhamnetin-3-O-neohesperidoside), and other relevant flavonoid glycosides like Quercetin-3-O-neohesperidoside and Hesperidin.

Rhamnetin (Aglycone): The removal of the neohesperidoside sugar moiety yields rhamnetin. Aglycones are often more biologically active than their corresponding glycosides. Rhamnetin has demonstrated a range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, antiviral, and antibacterial activities ovid.comresearchgate.netnih.gov. In preclinical models, it has been shown to mitigate sepsis by inhibiting the Toll-like receptor 4 (TLR4)-mediated signaling pathway, which in turn reduces the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and nitric oxide (NO) mdpi.comnih.gov. Its antioxidant effects are attributed to its ability to scavenge free radicals and chelate metal ions ovid.com.

Isorhamnetin-3-O-neohesperidoside (Isomer): This compound is an isomer of Rhamnetin-O(3)-neohesperidoside, differing only in the position of a methoxy group on the flavonoid backbone. It exhibits significant antioxidant and osteoclastogenic activities medchemexpress.comcaymanchem.comlabchem.com.my. In vitro, it is a potent inhibitor of xanthine oxidase and an effective scavenger of superoxide anions medchemexpress.comcaymanchem.com. A key reported activity is its ability to promote Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclastogenesis (the differentiation of osteoclasts, which are cells that break down bone tissue) nih.gov. This effect is mediated through the upregulation of the NFATc1, p38, and AKT signaling pathways nih.gov.

Quercetin-3-O-neohesperidoside: This flavonoid glycoside shares the same sugar moiety as Rhamnetin-O(3)-neohesperidoside but has a quercetin aglycone. It has been noted for its anti-inflammatory, anti-atherosclerosis, and antiplatelet aggregation activities biocrick.comchemsrc.commedchemexpress.combiosynth.com. Studies suggest it may exert protective effects on endothelial cells against damage induced by oxidized low-density lipoprotein biocrick.com.

Hesperidin: A flavanone glycoside, Hesperidin is known for its antioxidant, anti-inflammatory, and cardiovascular-protective benefits mdpi.comnih.govmdpi.com. Its mechanism of action involves scavenging free radicals and reducing oxidative stress patsnap.com. The anti-inflammatory effects are partly due to the inhibition of pro-inflammatory cytokines through the blockade of the nuclear factor-kappa B (NF-κB) pathway patsnap.com. Furthermore, it can improve vascular health by enhancing the production of nitric oxide, a molecule that helps relax blood vessels patsnap.com. Generally, the aglycone form (hesperetin) shows more potent biological activity than the glycoside mdpi.com.

Table 1: Comparative Biological Activities of Rhamnetin-O(3)-neohesperidoside and Related Flavonoids

| Compound | Key Biological Activities | Underlying Molecular Mechanisms | Model System |

|---|---|---|---|

| Rhamnetin | Anti-inflammatory, Antiseptic, Antioxidant nih.govmdpi.com | Inhibition of TLR4 signaling; Reduced production of IL-6 and NO mdpi.comnih.gov | In vitro (macrophages), In vivo (mouse sepsis model) nih.gov |

| Isorhamnetin-3-O-neohesperidoside | Osteoclastogenic, Antioxidant medchemexpress.comcaymanchem.com | Upregulation of NFATc1, p38, and AKT pathways; Inhibition of xanthine oxidase; Superoxide radical scavenging medchemexpress.comnih.gov | In vitro (mouse bone marrow macrophages) nih.gov |

| Quercetin-3-O-neohesperidoside | Anti-atherosclerosis, Antiplatelet aggregation, Anti-inflammatory biocrick.comchemsrc.com | Protection of endothelial cells from oxidized LDL-induced injury biocrick.com | In vitro (endothelial cells) biocrick.com |

| Hesperidin | Antioxidant, Anti-inflammatory, Cardiovascular-protective mdpi.comnih.gov | Free radical scavenging; Inhibition of NF-κB pathway; Enhanced nitric oxide (NO) production patsnap.com | In vitro models mdpi.commdpi.com |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Rhamnetin-O(3)-neohesperidoside

The total synthesis of complex natural products such as Rhamnetin-O(3)-neohesperidoside is a significant challenge in organic chemistry. A notable synthesis of isorhamnetin (B1672294) 3-O-neohesperidoside, an isomer of the target compound, has been successfully accomplished. nih.gov This synthesis provides a foundational methodology that can be adapted for Rhamnetin-O(3)-neohesperidoside. The general approach involves the careful, stepwise construction of the molecule, which includes the synthesis of the aglycone (rhamnetin) and the disaccharide (neohesperidose) moieties, followed by their strategic coupling.

A key step in this process is the regioselective glycosylation, which links the sugar to the 3-hydroxyl group of the rhamnetin (B192265) backbone. This often requires the use of protecting groups to block other reactive hydroxyl groups on the flavonoid and sugar molecules, ensuring that the glycosidic bond forms at the desired position. Following glycosylation, a deprotection step is necessary to reveal the final structure of the natural product. The synthesis of the isomeric compound, isorhamnetin 3-O-neohesperidoside, also led to the structural revision of a natural product initially assigned a different structure. nih.gov

Enzymatic and Chemo-Enzymatic Synthesis of Glycosides

To overcome the often-complex and low-yielding nature of purely chemical syntheses, enzymatic and chemo-enzymatic methods have emerged as powerful alternatives for producing flavonoid glycosides. nih.govuc.pt These approaches leverage the high selectivity and efficiency of enzymes.

Enzymatic Synthesis: This method utilizes enzymes, such as glycosidases or glycosyltransferases, to catalyze the formation of the glycosidic bond. nih.govmdpi.com For instance, glycosidases can be used in a reverse-hydrolysis or transglycosylation reaction to attach a sugar moiety to the flavonoid aglycone. Glycosyltransferases, on the other hand, transfer a sugar from an activated donor, like a UDP-sugar, to the acceptor molecule with high regioselectivity. mdpi.com Multi-enzyme cascade systems have been developed for the efficient synthesis of related flavonoid glycosides, such as isorhamnetin-3-O-rhamnoside, which could be adapted for Rhamnetin-O(3)-neohesperidoside. mdpi.com

Regioselective Modification and Analog Generation

Regioselective modification of the rhamnetin core and its glycosides is crucial for generating analogs with altered or improved properties. The multiple hydroxyl groups on the flavonoid skeleton present a challenge for selective chemical reactions. To address this, strategies involving protecting groups are often employed. mdpi.comresearchgate.netnih.gov By selectively protecting certain hydroxyl groups, others can be targeted for modification, such as alkylation or acylation. mdpi.comresearchgate.netnih.gov

For example, the synthesis of rhamnetin itself (7-O-methylquercetin) can be achieved through the regioselective methylation of quercetin (B1663063). mdpi.comresearchgate.netnih.gov This is accomplished by first creating a tetra-acetylated quercetin derivative where only the 7-hydroxyl group is free for methylation. Subsequent hydrolysis of the acetyl groups yields rhamnetin. mdpi.comresearchgate.netnih.gov This same principle can be applied to Rhamnetin-O(3)-neohesperidoside to create a library of analogs with modifications at specific positions on the flavonoid core, allowing for the exploration of structure-activity relationships.

Development of Novel Derivatives for Enhanced Bioactivity

One approach is the synthesis of ester derivatives, which can increase the lipophilicity of the molecule, potentially improving its absorption and cellular uptake. nih.gov Another strategy involves the creation of new glycoside derivatives by attaching different sugar moieties, which can influence the compound's solubility and metabolic stability. nih.govelsevierpure.com Furthermore, the synthesis of derivatives with specific functional groups can be used to target particular biological pathways or cellular components. For instance, the development of azaartemisinin derivatives has been explored to create compounds with enhanced anticancer activity. nih.gov Similarly, the creation of novel peptide-based therapies is an active area of research for applications like wound healing. nih.gov These principles of derivative development can be applied to Rhamnetin-O(3)-neohesperidoside to generate new compounds with improved pharmacological profiles.

Interactive Data Table

Below is a table summarizing the different synthesis and derivatization strategies discussed.

| Strategy | Description | Key Features | Example Application |

| Total Synthesis | Complete chemical construction of the molecule from simpler starting materials. | Multi-step, requires protecting groups, allows for structural confirmation. | Synthesis of isorhamnetin 3-O-neohesperidoside. nih.gov |

| Enzymatic Synthesis | Use of enzymes (e.g., glycosyltransferases) to form the glycosidic bond. | High regioselectivity, mild reaction conditions, environmentally friendly. | Multi-enzyme cascade for isorhamnetin-3-O-rhamnoside synthesis. mdpi.com |

| Chemo-enzymatic Synthesis | A combination of chemical and enzymatic steps to build the molecule. | Combines the efficiency of chemical synthesis with the selectivity of enzymes. | Two-step malonylation of flavonoid glycosides. nih.gov |

| Regioselective Modification | Chemical modification of a specific functional group on the molecule. | Enables the creation of analogs with targeted changes, often uses protecting groups. | Improved synthesis of rhamnetin from quercetin. mdpi.comresearchgate.netnih.gov |

| Novel Derivative Development | Creation of new compounds based on the original structure to improve bioactivity. | Can enhance bioavailability, target specificity, and efficacy. | Synthesis of azaartemisinin derivatives for anticancer activity. nih.gov |

Ecological Roles and Phytophysiological Impact

Role in Plant Defense Mechanisms against Biotic Stressors (e.g., pathogens, herbivores)

The most specific information available regarding the ecological role of Rhamnetin-3-O-neohesperidoside pertains to its involvement in plant-herbivore interactions. Research has identified this flavonoid glycoside as one of several compounds in the leaves of a host plant that acts as a feeding stimulant for the larvae of the butterfly Graphium doson. ontosight.ai This suggests a role in mediating interactions between the plant and specific herbivores, although the broader defensive or attractive implications for the plant are not fully detailed.

General antimicrobial properties have been attributed to Rhamnetin-3-O-neohesperidoside, but specific studies demonstrating its direct function as a defense compound against pathogens within the plant itself are not available. ontosight.ai

Contribution to Plant Adaptations to Abiotic Stressors (e.g., UV, drought)

There is currently no specific scientific information available that details the contribution of Rhamnetin-3-O-neohesperidoside to a plant's ability to adapt to abiotic stressors such as ultraviolet (UV) radiation or drought conditions. While flavonoids, as a broad class of compounds, are known to be involved in protecting plants from such stressors, research has not yet specified this role for Rhamnetin-3-O-neohesperidoside.

Involvement in Plant-Plant and Plant-Microbe Interactions (e.g., Allelopathy, Symbiosis)

Scientific literature lacks specific studies on the involvement of Rhamnetin-3-O-neohesperidoside in allelopathy (the chemical inhibition of one plant by another) or in symbiotic relationships with microbes.

Influence on Plant Growth, Development, and Morphogenesis (e.g., Root Architecture, Auxin Dynamics)

There is no available research data to suggest a direct influence of Rhamnetin-3-O-neohesperidoside on the regulation of plant growth, developmental processes, or morphogenesis, including aspects such as root architecture and auxin dynamics.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding ligand-target interactions and estimating the binding affinity.

Although specific docking studies for Rhamnetin-3-O-neohesperidoside are not widely published, research on its aglycone, Rhamnetin (B192265), has demonstrated its potential to interact with various protein targets. A notable study investigated flavonoids as inhibitors of urokinase-type plasminogen activator (uPA), a serine protease involved in cancer invasion and metastasis. In this in-silico analysis, Rhamnetin was docked into the active site of uPA. core.ac.uk

The simulation predicted a significant binding affinity, with a binding free energy (ΔGbind) of -59.21 kcal/mol, suggesting a stable interaction. core.ac.uk The stability of the Rhamnetin-uPA complex was attributed to numerous hydrogen bonds, particularly with key amino acid residues like GLY219. core.ac.uk Such studies on the aglycone are critical, as the core flavonoid structure is primarily responsible for fitting into the binding pockets of target proteins, while the glycoside moiety, like neohesperidoside, typically influences solubility and bioavailability. The binding interactions of Rhamnetin with uPA highlight its potential as a scaffold for developing novel uPA inhibitors. core.ac.uk

Table 1: Predicted Binding Energy of Rhamnetin with uPA

| Ligand | Target Protein | Predicted Binding Free Energy (ΔGbind) |

|---|---|---|

| Rhamnetin | Urokinase-type Plasminogen Activator (uPA) | -59.21 kcal/mol core.ac.uk |

Data derived from MM-PBSA calculations in a molecular dynamics simulation study.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are then used as 3D queries to screen large databases of compounds (virtual screening) to find novel molecules with potential activity.

For flavonoids, pharmacophore models are often generated based on known active compounds or the structure of the target's binding site. nih.gov A structure-based pharmacophore model was developed from the urokinase-type plasminogen activator (uPA) binding pocket, which included features such as aromatic rings, hydrogen bond donors, and metal ligators. core.ac.ukresearchgate.net This model was subsequently used to screen the Indonesian Herbal Database for potential flavonoid inhibitors. researchgate.net The screening identified several flavonols, including Rhamnetin's parent compound Quercetin (B1663063), as having a high affinity for uPA, validating the model's predictive power. core.ac.uk

While a specific pharmacophore model derived directly from Rhamnetin-3-O-neohesperidoside has not been reported, the successful application of this approach to its core structure demonstrates the utility of this method. researchgate.net By understanding the key features of the Rhamnetin aglycone, researchers can design virtual screening protocols to identify other glycosides or derivatives with potentially enhanced or more specific activity against targets like uPA. core.ac.ukresearchgate.netphcog.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. This technique simulates the natural movements and interactions of atoms and molecules, offering a dynamic view that complements the static picture from molecular docking.

MD simulations have been performed on the complex of the Rhamnetin aglycone with the urokinase-type plasminogen activator (uPA). core.ac.uk These simulations confirmed that Rhamnetin forms a stable complex with the enzyme. researchgate.net A key aspect analyzed in MD simulations is the formation and persistence of hydrogen bonds, which are crucial for stabilizing the ligand in the binding site. The simulation for Rhamnetin revealed a high occupancy of hydrogen bonds with specific residues in the uPA active site, notably with GLY219, where the interaction was present for 38.24% of the simulation time. core.ac.uk The analysis of Root Mean Square Fluctuation (RMSF) of the protein's residues indicated that the binding of Rhamnetin induced specific conformational changes, further characterizing the stable interaction. core.ac.uk

Table 2: Hydrogen Bond Occupancy in Rhamnetin-uPA Complex from MD Simulation

| Interacting Residue | Hydrogen Bond Occupancy (%) |

|---|---|

| GLY219 | 38.24 core.ac.uk |

Occupancy represents the percentage of simulation time the hydrogen bond was maintained.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, such as charge distribution, orbital energies, and reactivity descriptors. rdd.edu.iqchemrevlett.com These methods provide fundamental insights into a molecule's chemical behavior, which underlies its biological activity.

Studies on various flavonoids using DFT methods like B3LYP/6-311G(d,p) have been conducted to predict their electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). chemrevlett.commdpi.com The HOMO energy relates to a molecule's ability to donate electrons, a key aspect of antioxidant activity, while the LUMO energy reflects its electron-accepting nature. chemrevlett.com The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. mdpi.com

Furthermore, these calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule and predict sites for electrophilic and nucleophilic attacks. chemrevlett.commdpi.com Although specific DFT studies on Rhamnetin-3-O-neohesperidoside are not available, analyses of its parent structures provide a theoretical framework. mdpi.com Such calculations could precisely map the electron-rich and electron-poor regions of the molecule, helping to explain its antioxidant properties and its ability to form specific interactions, like hydrogen bonds and metal chelation, with biological targets. rdd.edu.iq

Chemoinformatics and Data Mining for Biological Activity Prediction

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds and their biological activities. This includes Quantitative Structure-Activity Relationship (QSAR) modeling and data mining of large toxicogenomics and bioactivity databases.

Rhamnetin-3-O-neohesperidoside, identified by CAS Registry Number 101330-77-2, is cataloged in databases like the Comparative Toxicogenomics Database (CTD). ctdbase.org While the CTD currently has no curated associations for this specific compound, its inclusion signifies its recognition as a molecule for future toxicogenomics and bioactivity screening. ctdbase.org

In silico investigations of other compounds isolated from the same plant source, Derris trifoliata, showcase the application of chemoinformatics in this area. researchgate.netacs.org For instance, studies on flavonoids from the related Derris robusta have used molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to evaluate their potential as antiviral agents. researchgate.netnanobioletters.com These approaches help to prioritize compounds for further in vitro and in vivo testing. Similar chemoinformatic strategies could be applied to Rhamnetin-3-O-neohesperidoside to predict its potential biological activities, drug-likeness, and safety profile based on its structural features.

Q & A

Basic Research Questions

Q. How can Rhamnetin-O(3)-neohesperidoside be reliably identified and quantified in plant extracts?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative ion mode to detect fragmentation patterns specific to neohesperidoside derivatives. For example, the absence of the [M ─ H ─ 120]⁻ fragment confirms the presence of a neohesperidoside disaccharide. Validate results against reference standards and published fragmentation profiles .

Q. What safety protocols are essential when handling Rhamnetin-O(3)-neohesperidoside in laboratory settings?

- Methodological Answer : Follow hazard classifications under CE N°1272/2008: wear protective gloves (nitrile), lab coats, goggles, and masks to avoid skin/eye contact (H315, H319) and respiratory exposure (H335). Use fume hoods for powder handling and ensure emergency eyewash stations are accessible. Document safety incidents in compliance with institutional guidelines .

Q. Which plant species are primary sources of Rhamnetin-O(3)-neohesperidoside, and how does extraction efficiency vary?

- Methodological Answer : The compound is found in Atalantia buxifolia, Oxytropis falcata, and certain Citrus species. Optimize extraction using methanol-water (70:30 v/v) with 0.1% formic acid, followed by solid-phase extraction (C18 cartridges). Efficiency depends on tissue type (e.g., peel vs. fruit pulp) and developmental stage .

Advanced Research Questions

Q. How do genetic variations in 1,2-rhamnosyltransferase (1,2-RhaT) and diglucosyltransferases (dGlcTs) influence the biosynthesis of Rhamnetin-O(3)-neohesperidoside?

- Methodological Answer : Amplify 1,2-RhaT and dGlcT-1 genes via PCR from plant DNA (e.g., Citrus maxima accessions) and sequence to detect frameshift mutations. Correlate functional gene status with HPLC quantification of neohesperidoside accumulation. Use CRISPR-Cas9 knockout models to validate enzyme roles in glycosylation pathways .

Q. What experimental designs can resolve contradictions in reported bioactivity data for Rhamnetin-O(3)-neohesperidoside?

- Methodological Answer : Standardize cell-based assays (e.g., NF-κB inhibition studies) by controlling for compound purity (≥95% by HPLC), solvent effects (DMSO ≤0.1%), and cell line specificity. Perform dose-response curves (1–100 µM) with triplicate replicates. Cross-validate results using in vivo models (e.g., murine inflammation assays) .

Q. How does competitive substrate utilization between 1,2-RhaT and dGlcT-1 affect the metabolic flux toward bitter neohesperidosides vs. non-bitter flavanone glycosides?

- Methodological Answer : Conduct in vitro enzyme kinetics assays using purified 1,2-RhaT and dGlcT-1 with flavonoid aglycones (e.g., naringenin). Measure Km and Vmax values via spectrophotometry. Model metabolic flux using computational tools like COPASI, incorporating gene expression data from RNA-seq of citrus fruit tissues .

Q. What are the challenges in detecting trace amounts of Rhamnetin-O(3)-neohesperidoside in complex matrices, and how can sensitivity be improved?

- Methodological Answer : Employ ultra-high-performance LC (UHPLC) coupled with high-resolution MS (HRMS) for enhanced resolution. Use isotopic labeling (e.g., ¹³C-glucose feeding) to distinguish endogenous compounds from artifacts. Optimize ionization parameters (e.g., ESI⁻ at 3 kV) and apply post-column derivatization with borate buffers to stabilize glycosides .

Data Reporting and Reproducibility Guidelines

- Experimental Replication : Include negative controls (e.g., enzyme-free reactions) and biological triplicates in all assays. Document raw data, normalization methods, and statistical tests (e.g., ANOVA with Tukey’s post-hoc) .

- Structural Confirmation : Provide full NMR data (¹H, ¹³C, HSQC, HMBC) and optical rotation values for novel derivatives. Cross-reference with databases like SciFinder or PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.